molecular formula C16H18O2 B1339934 alpha,alpha-Dimethyl-4-(phenylmethoxy)benzenemethanol

alpha,alpha-Dimethyl-4-(phenylmethoxy)benzenemethanol

Cat. No.: B1339934
M. Wt: 242.31 g/mol
InChI Key: ZYKIOBGGPQKTSK-UHFFFAOYSA-N
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Description

Alpha,alpha-Dimethyl-4-(phenylmethoxy)benzenemethanol is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)propan-2-ol

InChI

InChI=1S/C16H18O2/c1-16(2,17)14-8-10-15(11-9-14)18-12-13-6-4-3-5-7-13/h3-11,17H,12H2,1-2H3

InChI Key

ZYKIOBGGPQKTSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under argon 6.63 g of magnesium (273 mmol) was suspended in 15 mL of tert-butyl methyl ether. A solution of 38.68 g of methyl iodide (273 mmol) in 145 mL of tert-butyl methyl ether was added during 45 min under stirring while maintaining the temperature at 40° C. Then stirring was continued at 40° C. for 1.5 h and then the mixture was cooled to room temperature. A solution of 30.0 g of methyl 4-benzyloxybenzoate (124 mmol) in 120 mL of tetrahydrofuran was then added during 1 h. The temperature was kept at 20° C. After complete addition, the reaction mixture was heated to 42° C. and stirred 3 h at this temperature. After cooling to room temperature, the reaction mixture was poured into a mixture of 300 mL of 10% aqueous ammonium chloride and 100 g of ice and extracted with ethyl acetate. The organic phases were washed with water and saturated aqueous sodium bicarbonate, combined, dried and evaporated to give the crude product as an oil which partially crystallised. The product was dissolved at 25° C. in diethyl ether. When crystals started to separate the solution was cooled to 18° C. After 30 min hexane was added. The suspension was then stirred for 1 h at 5° C. The crystalline 2-(4-benzyloxy-phenyl)-propan-2-ol was collected on a filter and washed with hexane.
Quantity
273 mmol
Type
reactant
Reaction Step One
Quantity
38.68 g
Type
reactant
Reaction Step Two
Quantity
145 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The reaction flask was charged under argon with 3.45 g of magnesium (142 mmol). A solution of 21.16 g of methyl iodide (147 mmol) in 120 mL of tert-butyl-methyl-ether was added during 45 min at 45° C. under stirring. Then stirring was continued for 1 h at 45° C. and then a solution of 27.12 g of 4-benzyloxyacetophenone (120 mmol) in 100 mL of tetrahydrofuran was added during 45 min., while a temperature of 45° C. was again maintained. Stirring at 45° C. was continued for 1.5 h. After cooling to room temperature, the white suspension was poured into a mixture of 100 mL of 10% aqueous ammonium chloride and of ice and extracted with 150 mL of ethyl acetate. The aqueous phase was separated and extracted with 100 mL of ethyl acetate. The organic phase was washed with 120 mL of 20% aq. sodium chloride, combined, dried (MgSO4) and evaporated under reduced pressure to give 29.9 g of crude product as an oil which partially crystallised. The crude product was taken up in 30 mL of dichloromethane. The solution was concentrated at the rotary evaporator almost to dryness. Then 6 mL of ethyl acetate was added followed by gradual addition of a total of 180 mL of hexane. The suspension was then kept at 0° C. for 30 min. The crystals were collected and washed with cold hexane. After drying for 2 h at 16 mbar/45° C., 26.7 g (92%) 2-(4-benzyloxy-phenyl)-propan-2-ol was obtained.
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
21.16 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
27.12 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

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